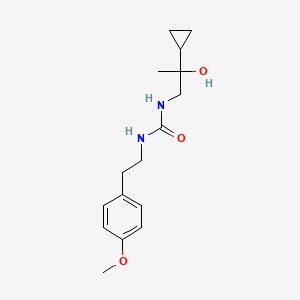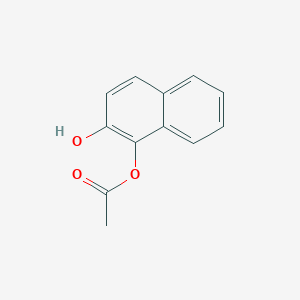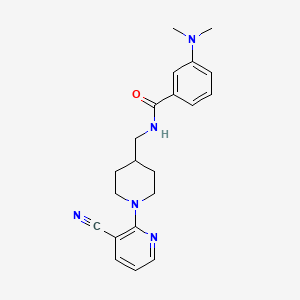
2-(3,4-Dichlorophenyl)-2-phenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-2-phenylacetonitrile, also known as DCPPA, is a chemical compound belonging to the group of nitriles. It is an organic compound that is used in many scientific applications and in laboratory experiments. DCPPA has a wide range of applications due to its unique properties and structure. It is widely used in organic synthesis, as a catalyst, as a reagent, and as a solvent. It is also used in the synthesis of other compounds, such as drugs, dyes, and plastics.
科学的研究の応用
Environmental Toxicology and Chemistry
Studies on chlorinated phenols, such as those examining 2,4-dichlorophenoxyacetic acid (2,4-D), highlight their widespread use in agriculture and the subsequent environmental impact. Research has focused on the toxicological effects of these compounds on aquatic environments, their degradation processes, and the development of resistance or tolerance in non-target species. These areas of study are crucial for understanding how such chemicals affect ecosystems and for developing strategies to mitigate negative impacts (Zuanazzi et al., 2020); (Magnoli et al., 2020).
Pharmacological Applications
Some related studies explore the potential therapeutic applications of chlorinated compounds. For instance, the review on DDT and DDE discusses their roles as endocrine disruptors, highlighting the dual nature of these substances as both environmental hazards and objects of medical research. This dichotomy presents a dilemma for researchers and underscores the importance of studying the pharmacological and toxicological profiles of such compounds (Burgos-Aceves et al., 2021).
Environmental Fate and Biodegradation
The environmental fate of chlorinated hydrocarbons, including their biodegradation and persistence in various ecosystems, is a significant area of research. These studies are essential for understanding the lifecycle of these chemicals in the environment and for developing strategies to manage their presence and impact. The knowledge gained from these studies can inform environmental policies and practices aimed at reducing pollution and protecting ecosystems (Ying et al., 2002); (Bedoux et al., 2012).
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-2-phenylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N/c15-13-7-6-11(8-14(13)16)12(9-17)10-4-2-1-3-5-10/h1-8,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMXKCOKAQTPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2697734.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2697739.png)


![4-chloro-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2697743.png)




![3,5-Dimethyl-1-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide](/img/structure/B2697752.png)
![N-[[4-butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2697754.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2697756.png)
